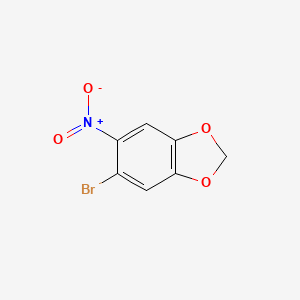
5-Bromo-6-nitro-1,3-benzodioxole
Overview
Description
5-Bromo-6-nitro-1,3-benzodioxole is a heterocyclic compound belonging to the family of benzodioxoles. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 118-121°C. This compound is known for its versatility and unique properties, making it valuable in various scientific research applications.
Mechanism of Action
Mode of Action
It appears that the primary mode of action of Bronidox is the oxidation of essential protein thiol causing inhibition of enzyme activity and subsequent inhibition of microbial growth . This might provide some insights into the potential mode of action of 5-Bromo-6-nitro-1,3-benzodioxole, but direct evidence is lacking.
Biochemical Analysis
Biochemical Properties
5-Bromo-6-nitro-1,3-benzodioxole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit enzyme activity in certain bacteria . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause significant skin and eye irritation in animal studies . These effects are indicative of its potential to alter cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific sites on enzymes or proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may not cause significant adverse effects, but at higher doses, it can lead to toxicity and other adverse reactions. For instance, significant skin and eye irritation was observed at 0.5% concentration, but not at 0.1% .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-nitro-1,3-benzodioxole typically involves the bromination and nitration of 1,3-benzodioxole. The process begins with the bromination of 1,3-benzodioxole using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-nitro-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide or tetrahydrofuran and temperatures ranging from room temperature to reflux.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon, tin(II) chloride, and iron powder with hydrochloric acid.
Major Products:
Substitution Reactions: Products include various substituted benzodioxoles depending on the nucleophile used.
Reduction Reactions: The major product is 5-bromo-6-amino-1,3-benzodioxole.
Scientific Research Applications
5-Bromo-6-nitro-1,3-benzodioxole has been utilized in a variety of scientific research applications due to its unique properties:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Chemical Biology: The compound has been studied for its potential role in drug discovery and development.
Antimicrobial Activity: Compounds related to this compound have shown significant antimicrobial and anti-tubercular activity.
Material Science: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the bromine and nitro groups.
5-Bromo-1,3-benzodioxole: Similar to 5-Bromo-6-nitro-1,3-benzodioxole but without the nitro group.
6-Nitro-1,3-benzodioxole: Similar to this compound but without the bromine atom.
Uniqueness: this compound is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research fields .
Properties
IUPAC Name |
5-bromo-6-nitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXFALFBNSJISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364064 | |
| Record name | 5-bromo-6-nitro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7748-58-5 | |
| Record name | 5-Bromo-6-nitro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7748-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-6-nitro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


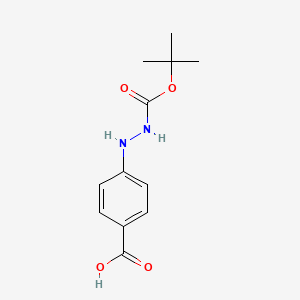
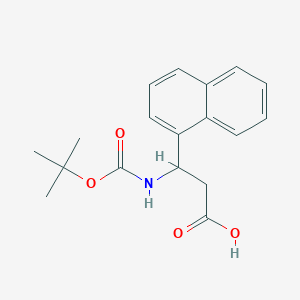
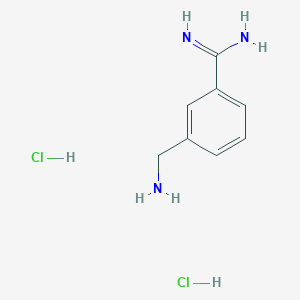

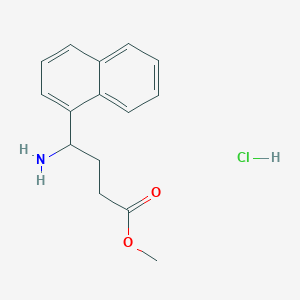
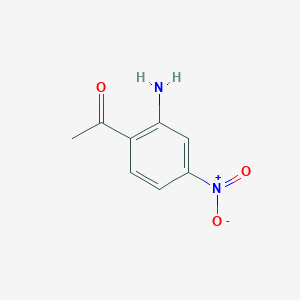
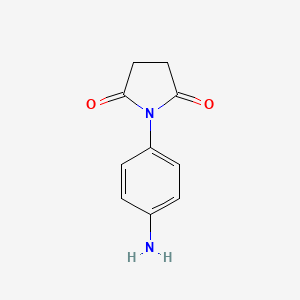
![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)
![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)


![Benzyl[(2-methylphenyl)methyl]amine](/img/structure/B1270857.png)
![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)

